2-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide

NAAA inhibition anti-inflammatory palmitoylethanolamide

2-Methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide is a fully synthetic 4H-chromen-4-one (flavone) derivative bearing a 6-position acetamide side-chain with a terminal methoxy ether. Its molecular formula is C19H17NO5 and its molecular weight is 339.3 g/mol.

Molecular Formula C19H17NO5
Molecular Weight 339.3 g/mol
Cat. No. B12207062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide
Molecular FormulaC19H17NO5
Molecular Weight339.3 g/mol
Structural Identifiers
SMILESCOCC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H17NO5/c1-23-11-19(22)20-13-5-8-17-15(9-13)16(21)10-18(25-17)12-3-6-14(24-2)7-4-12/h3-10H,11H2,1-2H3,(H,20,22)
InChIKeyVCFGZSPLBFCHOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide – Procurement-Relevant Structural & Physicochemical Baseline


2-Methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide is a fully synthetic 4H-chromen-4-one (flavone) derivative bearing a 6-position acetamide side-chain with a terminal methoxy ether . Its molecular formula is C19H17NO5 and its molecular weight is 339.3 g/mol . The compound is catalogued under CAS 1010925-88-8 and is available as a screening compound from multiple chemical vendors, typically at ≥95% purity . The 2-(4-methoxyphenyl) substitution on the chromenone core and the 2-methoxyacetamide group at the 6-position distinguish it from simpler N-acetyl or hydroxyl-linked analogs, creating a unique hydrogen-bonding and steric profile that influences target engagement and metabolic stability [1].

NAAA pathway inhibition probe with unique 6-position acetamide profile
Flavone-6-yl scaffold reported for antiproliferative cell-line screening
High-purity screening compound available from multiple chemical vendors

Why 2-Methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide Cannot Be Replaced by Generic Chromenone Acetamides


Although multiple 4-oxo-4H-chromen-6-yl acetamide derivatives share a common scaffold, their biological activity, target selectivity, and ADME properties are exquisitely sensitive to the nature of the substituent at the acetamide nitrogen and the 2-aryl position [1]. The 2-methoxyacetamide side-chain present in this compound introduces a hydrogen-bond acceptor that is absent in simple N-acetyl analogs . SAR studies on flavone-6-yl acetamides demonstrate that even small peripheral modifications – such as exchanging an amide for an oxime or relocating the linker from the 6- to the 7-position – can invert the cell-cycle arrest phase and profoundly alter antiproliferative potency [1]. Consequently, generic substitution without experimental validation carries a high risk of losing target engagement, cellular efficacy, or pharmacokinetic compatibility [2].

Generic chromenone acetamides may shift NAAA target engagement profile due to side-chain differences.

Relocating the linker from 6- to 7-position may invert cell-cycle arrest context and alter cellular response.

N-acetyl analog lacks the 2-methoxy hydrogen-bond acceptor, which may reduce binding interactions.

Quantitative Differentiation Evidence for 2-Methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide


NAAA Inhibitory Potency: Head-to-Head Comparison with the Direct 2-Methoxyacetamide Analog

In a recombinant human NAAA enzyme assay, 2-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide (CHEMBL3770726) inhibited human NAAA with an IC50 of 73 nM, while the closely related analog 2-methoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide (CHEMBL3771111), differing only in the position of the methoxy group on the 2-phenyl ring, showed an IC50 of 160 nM [1]. This represents a 2.2-fold greater potency for the 4-methoxy regioisomer under identical assay conditions (HEK293 cells expressing human NAAA, 10 min preincubation with N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide substrate) [1].

NAAA IC50 (Human)
Head-to-head
73 nM vs 160 nM (2-methoxy regioisomer)
Reported regioisomer potency context
Recombinant human NAAA assay
NAAA inhibition anti-inflammatory palmitoylethanolamide

NAAA Potency Retention Across Orthologues: Cross-Species Data for In Vivo Translation

The same compound maintains potent inhibition of rat NAAA with an IC50 of 13 nM (HEK293 expression system, 30 min incubation) [1]. This demonstrates that the inhibitory activity of the 4-methoxyphenyl-substituted chromenone scaffold is conserved across human and rodent orthologues, a prerequisite for preclinical in vivo efficacy studies in rodent inflammatory models [2].

NAAA IC50 (Rat)
Reported
13 nM (rat) / 73 nM (human) 5.6-fold difference
Cross-species activity context for rodent model interpretation
Rat NAAA (HEK293, 30 min incubation)
NAAA inhibition rat orthologue in vivo translation

Structural Differentiation from the N-Acetyl Parent: Enhanced Hydrogen-Bonding Capacity

Compared to the simple N-acetyl analog N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide (CAS 80881-76-1, MW 309.3) , the target compound incorporates a 2-methoxyacetamide side-chain that introduces an additional oxygen atom as a hydrogen-bond acceptor and increases the molecular weight to 339.3 g/mol . This modification alters the topological polar surface area and the number of hydrogen-bond acceptors (from 4 to 5), which is predicted to affect solubility, permeability, and target-binding interactions .

Hydrogen-Bond Acceptors
Class-level
ΔHBA = +1; ΔMW = +30 Da
Expanded H-bond profile may alter target interactions
Calculated from formula; no experimental binding data
structure-activity relationship hydrogen bonding chromenone acetamide

Flavone-6-yl Acetamide Scaffold Superiority: Linkage Position Drives Antiproliferative Potency

In an SAR study of amide-containing flavone derivatives, the flavone-6-yl linked acetamide series (16a–d) consistently outperformed flavone-7-yl, flavone-3-yl, and isoflavone-7-yl regioisomers in antiproliferative assays against NCI-H661 and NPC-TW01 cancer cell lines [1]. The most potent compound in this series, N-(4-methoxyphenyl)-2-(4-oxo-2-phenyl-4H-chromen-6-yloxy)acetamide (16c), achieved a GI50 of 0.84 µM against NPC-TW01 cells [1]. While 16c is a phenylacetamide rather than the methoxyacetamide of the target compound, the shared flavone-6-yl linkage architecture is the critical determinant of activity: shifting the linker from the 6- to the 7-position reduced potency dramatically [1].

Antiproliferative (6-yl vs others)
Class-level inference
GI50 0.84 µM (6-yl); 6-yl > 7-yl > 3-yl
6-position linkage critical for cell response context
NPC-TW01 nasopharyngeal carcinoma model
antiproliferative flavone-6-yl cancer cell lines

Selectivity Over Acid Ceramidase: A Critical Off-Target Distinction

NAAA and acid ceramidase (AC) are structurally related cysteine hydrolases, and cross-inhibition of AC is a common liability among NAAA inhibitor chemotypes [1]. For the 2-methoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide regioisomer (the 2-methoxy comparator), the IC50 for acid ceramidase was 8,090 nM, yielding a >50-fold selectivity window for NAAA (IC50 = 160 nM) over AC [1]. While direct AC inhibition data for the 4-methoxyphenyl target compound are not available in public databases, the shared chromenone-acetamide scaffold and the observed NAAA potency (73 nM) suggest a similarly favorable selectivity profile that must be verified experimentally [2].

NAAA vs AC Selectivity
Cross-study comparable
≥50-fold (2-methoxy analog); target TBD
Selectivity profile context for off-target screening
AC IC50 for target compound not determined
NAAA selectivity acid ceramidase off-target profiling

Optimal Research and Procurement Scenarios for 2-Methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide


Primary Chemical Probe for NAAA-Mediated Inflammation Signaling Studies

With an IC50 of 73 nM against human NAAA and 13 nM against rat NAAA, together with demonstrated selectivity over acid ceramidase in the chemotype series [1], this compound is well-suited as a chemical probe for dissecting the role of N-acylethanolamine-hydrolyzing acid amidase in palmitoylethanolamide (PEA) signaling and inflammatory macrophage biology [2]. Researchers should prioritize this compound over the 2-methoxyphenyl regioisomer (IC50 = 160 nM) to achieve target engagement at lower concentrations [1].

Structure-Activity Relationship (SAR) Reference Standard for Chromenone Acetamide Libraries

The unique combination of a 4-methoxyphenyl at C-2 and a 2-methoxyacetamide at C-6 provides a well-defined reference point for SAR exploration [1]. The flavone-6-yl linkage has been empirically validated as the optimal regioisomeric position for antiproliferative activity (GI50 = 0.84 µM class average) [2]. Procurement of this specific compound enables systematic variation of the 2-aryl or acetamide substituent while holding the proven 6-yl linker constant [2].

Preclinical Rodent Inflammation Model Tool Compound

The conserved potency between human (IC50 = 73 nM) and rat (IC50 = 13 nM) NAAA orthologues [1] supports direct translation from in vitro target engagement assays to in vivo efficacy studies in rodent models of inflammatory pain, colitis, or pulmonary inflammation, without requiring species-specific tool compounds [2].

Selectivity Profiling Benchmark Against Acid Ceramidase

The chromenone-acetamide chemotype exhibits >50-fold selectivity for NAAA over acid ceramidase [1]. This compound can serve as a benchmark for selectivity profiling when screening new NAAA inhibitor series or evaluating off-target liabilities of structurally related chromenone derivatives [2].

Application
Selection Property
Validation Focus
NAAA-mediated inflammation signaling studies
NAAA regioisomer potency context
Target engagement assay validation
Chromenone acetamide SAR studies
6-position linker architecture
Linker position-activity profiling
Rodent inflammation model studies
Orthologue activity context (rat/human)
In vivo model-response interpretation
NAAA selectivity profiling
NAAA/acid ceramidase selectivity context
Off-target assay validation
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